(R)-Reticuline (>80per cent ee) (R)-Reticuline (>80per cent ee) (R)-reticuline is a reticuline. It is a conjugate base of a (R)-reticulinium(1+). It is an enantiomer of a (S)-reticuline.
Brand Name: Vulcanchem
CAS No.: 3968-19-2
VCID: VC0138949
InChI: InChI=1S/C19H23NO4/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12/h4-5,9-11,15,21-22H,6-8H2,1-3H3/t15-/m1/s1
SMILES: CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC
Molecular Formula: C19H23NO4
Molecular Weight: 329.4 g/mol

(R)-Reticuline (>80per cent ee)

CAS No.: 3968-19-2

Reference Standards

VCID: VC0138949

Molecular Formula: C19H23NO4

Molecular Weight: 329.4 g/mol

(R)-Reticuline (>80per cent ee) - 3968-19-2

CAS No. 3968-19-2
Product Name (R)-Reticuline (>80per cent ee)
Molecular Formula C19H23NO4
Molecular Weight 329.4 g/mol
IUPAC Name (1R)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol
Standard InChI InChI=1S/C19H23NO4/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12/h4-5,9-11,15,21-22H,6-8H2,1-3H3/t15-/m1/s1
Standard InChIKey BHLYRWXGMIUIHG-OAHLLOKOSA-N
Isomeric SMILES CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)O)O)OC
SMILES CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC
Canonical SMILES CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC
Description (R)-reticuline is a reticuline. It is a conjugate base of a (R)-reticulinium(1+). It is an enantiomer of a (S)-reticuline.
Synonyms (1R)-1,2,3,4-tetrahydro-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-7-Isoquinolinol; (-)-Reticuline; (R)-(-)-Reticuline; L-Reticuline;
PubChem Compound 440586
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator